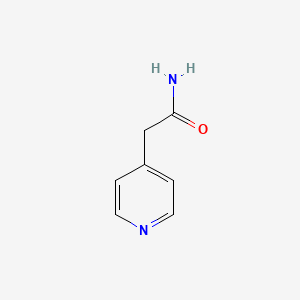

4-Pyridineacetamide

Description

Overview of Pyridineacetamide Derivatives in Contemporary Chemical Literature

Pyridineacetamide derivatives represent a significant class of heterocyclic compounds characterized by a pyridine (B92270) ring linked to an acetamide (B32628) group. ontosight.aiontosight.ai These compounds are a subject of considerable interest across various fields of chemical research, including medicinal chemistry, coordination chemistry, and materials science, owing to their diverse biological activities and versatile chemical properties. ontosight.aiontosight.ai The core structure, featuring both a hydrogen-bond donor and acceptor, allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. frontiersin.org In medicinal chemistry, pyridine and its derivatives have been explored for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai The biological activity of these compounds is often attributed to their ability to interact with enzymes, receptors, or DNA. ontosight.ai

Historical Context of 4-Pyridineacetamide Discovery and Initial Characterization

While a definitive historical account of the initial synthesis and discovery of this compound is not extensively detailed in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. The fundamental structure of pyridine was discovered in the 19th century, and subsequent research focused on the synthesis and characterization of its numerous derivatives. The development of synthetic methodologies to introduce functional groups onto the pyridine ring paved the way for the creation of compounds like this compound. Its initial characterization would have involved standard analytical techniques of the time, including elemental analysis and melting point determination, to establish its chemical formula and purity.

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from its versatile chemical nature, which makes it a valuable building block and ligand in different areas of chemical science.

In the realm of coordination chemistry, this compound serves as a monodentate ligand, primarily through the nitrogen atom of the pyridine ring. libretexts.orgcnjournals.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The amide group of this compound can participate in hydrogen bonding, which plays a crucial role in the formation of supramolecular structures. nih.govfigshare.com For instance, it has been utilized in the synthesis of tungsten sulfide (B99878) cluster complexes, where it acts as a ligand that facilitates the formation of three-dimensional hydrogen-bonded networks. nih.govacs.orgacs.org This ability to form extended structures through hydrogen bonding is a key feature that makes this compound an interesting subject in the design of novel coordination polymers and metal-organic frameworks. nih.govfigshare.com

The pyridineacetamide scaffold is a recognized pharmacophore in drug discovery. ontosight.ai A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While research on this compound itself is part of a broader investigation into this class of compounds, various derivatives have shown promise in medicinal chemistry. For example, derivatives of pyridineacetamide have been investigated for their potential as enzyme inhibitors and for their interactions with biological receptors. nih.govresearchgate.net The ability of the pyridine ring and the acetamide group to engage in various non-covalent interactions makes this scaffold a valuable starting point for the design of new therapeutic agents. frontiersin.org

Role in Ligand Design and Coordination Chemistry

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its chemical synthesis, structure, and properties, as well as its applications in coordination chemistry and its emerging role in medicinal chemistry research. The content will strictly adhere to the outlined sections, presenting scientifically accurate information based on existing research literature. This article will not discuss dosage, administration, or safety profiles.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEALAJQPOVKTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280735 | |

| Record name | 4-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-62-5 | |

| Record name | 4-Pyridineacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pyridineacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EYX93AAS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Pyridineacetamide and Its Derivatives

Established Synthetic Routes for 4-Pyridineacetamide

The industrial production of this compound typically relies on well-established, multi-step pathways starting from readily available pyridine (B92270) precursors. These routes are designed for large-scale production with a focus on maximizing yield and product purity.

A predominant and economically viable route for the synthesis of this compound begins with 4-methylpyridine (B42270) (also known as γ-picoline). This multi-step process involves the conversion of the methyl group into the acetamide (B32628) functionality via a nitrile intermediate.

The key steps are:

Ammoxidation of 4-Methylpyridine: The first step involves the vapor-phase ammoxidation of 4-methylpyridine. In this reaction, 4-methylpyridine is reacted with ammonia (B1221849) and air at high temperatures (typically 330-450 °C) over a catalyst. chemicalbook.comgoogle.com This process converts the methyl group into a nitrile group, yielding 4-cyanopyridine (B195900). chemicalbook.comgoogle.com

Hydrolysis of 4-Cyanopyridine: The resulting 4-cyanopyridine is then subjected to controlled hydrolysis to form this compound. This step is crucial as the reaction conditions must be managed to prevent over-hydrolysis to 4-pyridinecarboxylic acid.

This two-step pathway is a cornerstone of industrial synthesis due to the high conversion rates and yields achievable. google.com

Another potential, though less common, pathway could involve starting from 4-pyridinecarboxaldehyde, which can be converted to 4-cyanopyridine and subsequently to this compound. chemicalbook.com

Optimizing reaction conditions is critical for the economic feasibility and environmental impact of this compound synthesis. numberanalytics.com Key parameters that are fine-tuned include temperature, pressure, solvent, and catalyst choice. numberanalytics.comnumberanalytics.com

For the ammoxidation of 4-methylpyridine, the catalyst is a crucial component. Complex metal oxide catalysts are often employed. The reaction temperature is maintained within a specific range (330-450 °C) to ensure high conversion and selectivity. chemicalbook.comgoogle.com The pressure is also controlled to optimize the gas-phase reaction. arborpharmchem.com By carefully managing these parameters, conversion rates of 4-methylpyridine exceeding 99% and yields of 4-cyanopyridine over 98% have been reported. google.com

In the subsequent hydrolysis of 4-cyanopyridine, the choice of acid or base catalyst and the reaction temperature are optimized to favor the formation of the amide over the carboxylic acid. Purification of the final this compound is often achieved through crystallization to obtain a high-purity product (>95%). cymitquimica.com The use of automated systems and machine learning algorithms is an emerging trend to rapidly identify optimal reaction conditions, which can simultaneously improve multiple factors like yield, purity, and cost. beilstein-journals.orgsemanticscholar.org

| Synthetic Step | Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|---|

| Ammoxidation of 4-Methylpyridine | Catalyst | Complex Metal Oxides | High conversion and selectivity towards 4-cyanopyridine. google.com |

| Temperature | 330-450 °C | Crucial for reaction rate and preventing side reactions. chemicalbook.com | |

| Pressure | 0.020-0.070 KPa | Affects gas-phase reaction kinetics. chemicalbook.com | |

| Hydrolysis of 4-Cyanopyridine | Catalyst | Acid or Base | Controls the rate of hydrolysis and prevents formation of 4-pyridinecarboxylic acid. |

| Purification | Crystallization | Yields high-purity (>95%) solid product. cymitquimica.com |

Multi-step Reaction Pathways from Pyridine Precursors

Advanced Synthetic Strategies for Functionalized this compound Analogues

The development of functionalized this compound analogues often requires more sophisticated synthetic methods that allow for precise control over the placement of substituents on both the pyridine ring and the acetamide moiety.

The inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge. However, modern synthetic chemistry has produced several strategies to achieve site-selective modifications.

For C-4 functionalization, Minisci-type reactions are a powerful tool. A notable advancement is the use of a temporary blocking group, such as one derived from maleic acid, which directs radical alkylation specifically to the C-4 position of the pyridine ring. nih.gov This method is advantageous as it can be performed under acid-free conditions and allows for the use of the native pyridine as a starting material. nih.gov Other approaches for C-4 functionalization include using N-functionalization to direct additions to the C-4 position, forming 1,4-dihydropyridine (B1200194) intermediates that can be further modified. researchgate.net

For functionalization at other positions, such as C-3, strategies involving pyridyne intermediates have been developed. For instance, a 3,4-pyridyne can be generated from a 3-chloropyridine (B48278) derivative, which then undergoes regioselective addition of a nucleophile at the C-4 position, followed by an electrophilic quench at the C-3 position, leading to 2,3,4-trisubstituted pyridines. rsc.org

| Target Position | Methodology | Key Features | Reference |

|---|---|---|---|

| C-4 | Minisci-type reaction with a blocking group | Enables direct C-4 alkylation on native pyridine; acid-free conditions. | nih.gov |

| C-3 and C-4 | Pyridyne Intermediates | Allows for 3,4-difunctionalization of the pyridine ring. | rsc.org |

| C-4 | N-functionalization | Directs nucleophilic addition to the C-4 position via a 1,4-dihydropyridine intermediate. | researchgate.net |

Modification of the acetamide group in this compound allows for the synthesis of a wide array of analogues. Standard amide chemistry can be employed for this purpose. For instance, the primary amide (-NH2) can be N-alkylated or N-arylated through various coupling reactions.

Derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new analogues. greyhoundchrom.com The acetamide moiety can be hydrolyzed back to the carboxylic acid (4-pyridineacetic acid), which can then be coupled with a diverse range of amines using standard peptide coupling reagents like EDCI/HOBt to form new secondary or tertiary amides. vulcanchem.com This approach provides a flexible route to a library of N-substituted this compound derivatives. vulcanchem.com

Furthermore, the methylene (B1212753) bridge (-CH2-) of the acetamide group can also be a site for functionalization, although this is generally more challenging.

Regioselective Functionalization of the Pyridine Ring

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. numberanalytics.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govsamipubco.com

For pyridine synthesis in general, one-pot multicomponent reactions (MCRs) are a prominent green strategy. nih.govacs.org MCRs offer advantages such as higher atom economy, reduced reaction times, and simplified purification procedures. Microwave-assisted organic synthesis is another green technique that can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.govacs.org

The development and use of recyclable catalysts, such as magnetic nanoparticles, are also a key focus. samipubco.combohrium.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. bohrium.com The use of environmentally benign solvents, such as water or ethanol (B145695), is also a critical aspect of green pyridine synthesis. samipubco.com While these methods are reported for pyridine derivatives in general, their application to the synthesis of this compound offers a promising avenue for more sustainable production.

Sustainable Catalysis in Synthetic Pathways

Catalysis is a cornerstone of green chemistry, offering pathways to complex molecules through reactions that are often faster, more selective, and require less energy than stoichiometric methods. oatext.com In the context of pharmaceutical manufacturing, the use of catalysis is pivotal for creating cleaner and more sustainable chemical processes. mdpi.com The development of synthetic routes for this compound and related structures benefits significantly from catalytic innovations that prioritize chemo-, regio-, or stereoselectivity. oatext.com

Transition metal catalysts are frequently employed in organic synthesis to achieve these goals, allowing reactions to proceed at lower temperatures and pressures. oatext.com The push for sustainability has steered research towards the use of catalysts based on earth-abundant, non-toxic elements as alternatives to expensive and hazardous precious metals. mpg.de For instance, palladium nanoparticles (PdNPs) have been explored as efficient and recyclable catalysts for cross-coupling reactions, which are common in the synthesis of complex organic molecules. researchgate.net The integration of various catalytic types—including metal-catalysis, organocatalysis, and biocatalysis—has profoundly altered synthetic protocols for a wide range of molecules. mdpi.com In amide bond formation, a key step in synthesizing acetamide derivatives, catalytic methods are crucial for improving efficiency and reducing the environmental impact. nih.gov

Table 1: Examples of Sustainable Catalysis in Organic Synthesis

| Catalysis Type | Catalyst Example | Key Advantages in Synthesis | Relevant Application |

|---|---|---|---|

| Metal-Catalysis | Palladium Nanoparticles (PdNPs) | High activity, selectivity, and recyclability; suitable for greener cross-coupling reactions. researchgate.net | Synthesis of complex molecules. researchgate.net |

| Metal-Catalysis | Earth-Abundant Metal Catalysts (e.g., Bismuth, Iron) | Reduces reliance on expensive and toxic precious metals, promoting environmental and economic sustainability. mpg.de | General organic synthesis. mpg.de |

| Homogeneous Catalysis | Ruthenium Complexes | Enables atom-economic amide synthesis from carboxylic acids and amines using acetylenes. nih.gov | Amide bond formation. nih.gov |

| Heterogeneous Catalysis | Zeolites | Can be used in biomass conversion; offers stability and reusability. researchgate.net | Conversion of biomass to biofuels. researchgate.net |

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Methodologies A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste. pharmafeatures.com Solvent-free synthesis has emerged as a powerful alternative to traditional solution-based chemistry. rsc.org Techniques such as mechanochemistry (using energy from milling or grinding) can initiate reactions without a liquid medium, reducing waste and energy consumption. pharmafeatures.com This approach has been successfully applied to the synthesis of various pharmaceutically important molecules. rsc.org

Another sustainable approach involves using water as a reaction medium. Microwave-assisted synthesis in water has been shown to be effective for creating heterocyclic scaffolds, with the added benefit of simple product isolation through filtration. researchgate.net

Atom-Economical Methodologies The concept of atom economy, which measures the efficiency with which reactant atoms are incorporated into the desired final product, is a fundamental metric in green chemistry. rsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. libretexts.org Addition reactions are inherently atom-economical. rsc.org

However, many traditional reactions, including amide bond formation, suffer from poor atom economy due to the use of coupling reagents that generate significant waste. nih.gov Developing catalytic processes that maximize atom economy is a major focus of modern synthetic chemistry. yildiz.edu.tr For example, a ruthenium-catalyzed one-pot amide coupling protocol uses simple alkynes as coupling reagents, producing only volatile byproducts like acetaldehyde (B116499) or ethyl acetate, thus demonstrating a highly atom-economic pathway to amide synthesis. nih.gov

Purification and Isolation Techniques in this compound Synthesis

Recrystallization Recrystallization is the most important method for purifying solid organic compounds. mnstate.edu The principle relies on the differential solubility of a compound in a solvent at different temperatures. uvic.ca An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). mnstate.eduuvic.ca The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. mnstate.edu For some pyridine derivatives, recrystallization from solvents like ethanol has been reported. evitachem.com When a single solvent is not effective, a two-solvent system can be used, where the compound is soluble in the first solvent and insoluble in the second. mit.edu

Chromatography Chromatography encompasses a range of techniques used to separate, identify, and purify components of a mixture. journalagent.com The separation is based on the differential distribution of components between a stationary phase and a mobile phase. kromasil.com

Column Chromatography: This is one of the most common methods for purifying organic compounds. journalagent.com A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is used to elute the components. For pyridine-acetamide derivatives, purification by column chromatography using a silica gel stationary phase and a gradient elution with solvent systems like ethyl acetate/hexane or ethyl acetate/petroleum ether is common. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. It is particularly critical for the purification of compounds with polar byproducts. vulcanchem.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is increasingly used for polar and ionizable molecules. biotage.com

Extraction and Filtration Liquid-liquid extraction is a standard procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent and water. It is often used as an initial purification step to remove inorganic salts or other water-soluble impurities. The organic layers are typically combined, dried over an anhydrous agent like sodium sulfate, and then concentrated. epo.org

Filtration is used to separate solid products from a liquid solution. mnstate.edu In syntheses where the product precipitates out of the reaction mixture, it can be isolated simply by filtering, washing with a cold solvent, and drying. mnstate.edu

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Differential solubility of a solid in a solvent at varying temperatures. uvic.ca | Final purification of solid, crystalline products. mnstate.edu | Can yield very pure material; suitable for large scale. mnstate.edu | Requires a suitable solvent; some product is always lost in the mother liquor. mnstate.edu |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. journalagent.comkromasil.com | Purification of crude reaction mixtures; separation of byproducts from the desired product. | Highly versatile; can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |

| HPLC | High-pressure variant of column chromatography for high-resolution separation. vulcanchem.com | Purification of polar compounds; purity analysis. vulcanchem.comnih.gov | High efficiency and speed; suitable for analytical and preparative scale. nih.gov | More expensive equipment; limited sample capacity for preparative scale. |

| Extraction | Separation based on differential solubility in immiscible liquid phases. | Initial work-up to remove inorganic or highly polar/nonpolar impurities. | Simple, fast, and effective for initial cleanup. | Incomplete separation can occur; can generate significant solvent waste. |

Spectroscopic Characterization and Structural Elucidation of 4 Pyridineacetamide Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton environments within 4-Pyridineacetamide.

Proton (¹H) NMR spectroscopy offers critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the acetamide (B32628) side chain exhibit distinct chemical shifts.

The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2 and H-6) are expected to resonate at a lower field than the protons meta to the nitrogen (H-3 and H-5). The methylene (B1212753) protons of the acetamide group (-CH₂-) would appear further upfield, and the amide protons (-NH₂) would present a broad signal, the position of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm |

|---|---|

| Pyridine H-2, H-6 | ~8.5 |

| Pyridine H-3, H-5 | ~7.3 |

| Methylene (-CH₂-) | ~3.6 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons directly bonded to the nitrogen (C-2 and C-6) and the carbon attached to the acetamide group (C-4) will have characteristic chemical shifts. The carbonyl carbon (C=O) of the acetamide group will appear significantly downfield, a typical feature for this functional group. The methylene carbon (-CH₂-) will be found in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~124 |

| Pyridine C-4 | ~145 |

| Methylene (-CH₂-) | ~42 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (H-2 with H-3, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.orgcreative-biostructure.com This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the signal for the methylene protons can be directly correlated with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edulibretexts.orgwisc.edu This technique is crucial for piecing together the entire molecular structure. For example, HMBC can show correlations between the methylene protons and the C-3/C-5 and C-4 carbons of the pyridine ring, as well as the carbonyl carbon, thus confirming the attachment of the acetamide group to the pyridine ring at the C-4 position.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. bruker.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

In the FT-IR spectrum of this compound, characteristic peaks would be observed for the N-H stretching of the amide group (typically in the range of 3100-3500 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650-1680 cm⁻¹), and the C-N stretching of the amide. researchgate.net The vibrations of the pyridine ring will also give rise to a series of characteristic absorptions. The spectrum can be obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR). nih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3100-3500 |

| Amide (C=O) | C=O Stretch | ~1670 |

| Pyridine Ring | C=C and C=N Stretches | 1400-1600 |

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. wikipedia.org It provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org

For this compound, Raman spectroscopy can provide further confirmation of the pyridine ring structure through its characteristic ring breathing modes. nih.gov The vibrations of the C-C and C-N bonds within the ring are often strong in the Raman spectrum. While the C=O stretch is also observable, the N-H vibrations are typically weak in Raman spectra. The use of a FT-Raman spectrometer is a common instrumental setup for such analyses. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. libretexts.orgiitb.ac.in In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated form. The molecular formula of this compound is C₇H₈N₂O. vwr.com Its monoisotopic mass is 136.0637 g/mol . nih.gov Therefore, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 137.0715.

By adjusting instrument parameters, such as the cone voltage or declustering potential, in-source fragmentation can be induced. usp.orgchromatographyonline.com This process can provide valuable structural information by revealing characteristic fragmentation patterns. usp.org For this compound, potential fragmentation pathways could involve the cleavage of the amide bond or the loss of the acetamide group from the pyridine ring. The analysis of these fragment ions aids in confirming the compound's structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places or better. bioanalysis-zone.commsu.edu This precision allows for the determination of the elemental composition of a molecule from its exact mass. iitb.ac.inbioanalysis-zone.com For this compound, with a molecular formula of C₇H₈N₂O, the calculated exact mass of the neutral molecule is 136.0637 Da. nih.gov

HRMS can definitively confirm the elemental formula by comparing the experimentally measured mass with the theoretical mass. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. The high mass accuracy of HRMS, often in the sub-ppm range, provides a high degree of confidence in the identification of this compound in complex mixtures. iitb.ac.innih.gov

| Parameter | Value | Technique |

| Molecular Formula | C₇H₈N₂O | - |

| Monoisotopic Mass | 136.0637 Da | HRMS |

| Expected [M+H]⁺ (m/z) | ~137.0715 | ESI-MS |

| A summary of key mass spectrometry data for this compound. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

For this compound, SCXRD analysis would reveal the planarity of the pyridine ring and the conformation of the acetamide side chain relative to the ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. figshare.com

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples or powders. wikipedia.org This technique is valuable for identifying the crystalline phase of a material and can be used to distinguish between different polymorphs (different crystal structures of the same compound). americanpharmaceuticalreview.com The PXRD pattern is a fingerprint of a specific crystalline solid. wikipedia.org

The PXRD pattern of a bulk sample of this compound can be compared to a simulated pattern calculated from single-crystal X-ray diffraction data to confirm the phase purity of the sample. researchgate.net Any discrepancies between the experimental and simulated patterns could indicate the presence of impurities or a different polymorphic form. americanpharmaceuticalreview.com

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Absolute configuration, conformation, bond lengths, bond angles, intermolecular interactions |

| Powder X-ray Diffraction | Crystalline phase identification, polymorphism analysis, sample purity |

| An overview of the information provided by X-ray diffraction techniques for this compound. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). libretexts.orgazooptics.com

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the pyridine ring and the acetamide group. The pyridine ring, an aromatic system, will exhibit π → π* transitions. firsthope.co.in The carbonyl group in the acetamide moiety will have n → π* transitions associated with the non-bonding electrons on the oxygen atom. azooptics.comfirsthope.co.in

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the compound and can be influenced by the solvent polarity. shu.ac.uk For instance, π → π* transitions often show a red shift (shift to longer wavelengths) with increasing solvent polarity, while n → π* transitions typically exhibit a blue shift (shift to shorter wavelengths). shu.ac.uk

| Transition Type | Associated Functional Group | Expected Spectral Region |

| π → π | Pyridine Ring | UV region |

| n → π | Carbonyl (Amide) | UV region |

| A summary of the expected electronic transitions for this compound in UV-Vis spectroscopy. |

Coordination Chemistry and Metal Complexes of 4 Pyridineacetamide

Ligand Properties of 4-Pyridineacetamide in Coordination Chemistry

The behavior of this compound as a ligand is dictated by the number and nature of its donor sites, a concept known as denticity, and the electronic properties of these sites, which determine its coordination modes and basicity.

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. cnjournals.com Ligands can be classified as monodentate, bidentate, or polydentate depending on whether they bind through one, two, or multiple sites. nih.govjscimedcentral.com

This compound possesses two primary potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the acetamide (B32628) group. The nitrogen atom of the acetamide is generally not considered a viable coordination site due to the delocalization of its lone pair into the adjacent carbonyl group, which significantly reduces its Lewis basicity.

Monodentate Coordination: The most common coordination mode for this compound is monodentate, where it binds to a metal center exclusively through the pyridine nitrogen atom. cnjournals.comresearchgate.net This is analogous to pyridine and its many derivatives, which are classic examples of N-donor monodentate ligands. researchgate.net This mode of coordination is observed in complexes such as those with tungsten sulfide (B99878) clusters, for example, W₆S₈(this compound)₆. acs.orgrsc.org

Bridging Coordination: Theoretically, this compound could act as a bridging ligand, linking two metal centers. This could occur in two ways:

The pyridine nitrogen binds to one metal center, while the acetamide oxygen binds to a second.

The ligand participates in the formation of coordination polymers, where it links repeating metal-containing units. mdpi.comsysrevpharm.org

While the acetamide oxygen can coordinate, the pyridine nitrogen is a significantly stronger Lewis base, making monodentate N-coordination the electronically preferred mode. Bidentate chelation to a single metal center is sterically unlikely due to the flexible but lengthy chain separating the pyridine and acetamide groups, which would result in a large, unstable chelate ring.

The formation of a coordination bond is a Lewis acid-base interaction, where the ligand acts as a Lewis base (electron-pair donor) and the metal ion acts as a Lewis acid (electron-pair acceptor). jocpr.comnih.gov The relative Lewis basicity of the donor atoms in this compound determines the preferred coordination site.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic π-system. researchgate.net This makes it readily available for donation to a metal ion, rendering the pyridine moiety a good Lewis base.

Acetamide Oxygen: The acetamide group contains a carbonyl oxygen with lone pairs of electrons. While this oxygen can act as a Lewis base, its basicity is influenced by resonance with the adjacent nitrogen atom. Furthermore, amides are generally weak bases.

In this compound, the pyridine nitrogen is substantially more basic than the acetamide oxygen. Therefore, coordination will overwhelmingly occur at the pyridine nitrogen site. The presence of the acetamido group (-CH₂CONH₂) at the 4-position of the pyridine ring has a minor electronic influence on the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Denticity and Coordination Modes of this compound

Synthesis and Characterization of Metal(II) Coordination Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal(II) salt with the ligand in a suitable solvent. libretexts.orgrsc.org The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of specific types of complexes.

Coordination complexes can be classified based on the identity of the ligands surrounding the central metal ion. gcnayanangal.com

Homoleptic Complexes: These are complexes where the metal ion is coordinated to only one type of ligand. libretexts.org For example, a complex of the general formula [M(this compound)ₙ]²⁺ would be homoleptic. The synthesis of such complexes is typically achieved by reacting a metal(II) salt (e.g., chlorides, nitrates, or perchlorates) with an excess of the this compound ligand. istanbul.edu.tr An example is the cluster complex W₆S₈(this compound)₆. rsc.org

Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the metal center. libretexts.org A heteroleptic complex could involve this compound along with other ligands, such as halides (Cl⁻, Br⁻), water (H₂O), or other neutral organic ligands. These are often formed by reacting a metal salt with a stoichiometric mixture of the different ligands.

The general synthetic approach involves dissolving the metal(II) salt and the ligand(s) in a solvent like ethanol (B145695), methanol, or acetonitrile, followed by stirring and often gentle heating to facilitate the reaction. libretexts.org The resulting complex may precipitate from the solution or be isolated by slow evaporation of the solvent.

Once synthesized, the structure and properties of these complexes are elucidated using various analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. ajol.infomuni.cz The vibrational frequencies of the ligand are sensitive to coordination. Upon coordination of this compound through its pyridine nitrogen, specific bands corresponding to the pyridine ring vibrations are expected to shift. Notably, the ring breathing mode, often observed around 990-1000 cm⁻¹ in free pyridines, typically shifts to a higher frequency (wavenumber) upon coordination. iitk.ac.in The magnitude of this shift can provide insight into the strength of the metal-ligand bond. iitk.ac.in Changes in the vibrational frequencies of the acetamide group, particularly the C=O stretching frequency (ν(C=O)), can indicate whether this group is involved in coordination or hydrogen bonding.

| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon N-Coordination |

| Pyridine Ring Breathing | ~991 cm⁻¹ | Increase (e.g., to 1015-1025 cm⁻¹) iitk.ac.in |

| C=O Stretch (Amide I) | ~1680 cm⁻¹ | Minimal or slight shift |

| N-H Stretch | ~3100-3300 cm⁻¹ | Shift if involved in H-bonding |

An interactive data table detailing expected IR spectral shifts for this compound upon coordination.

Magnetic Characterization:

Magnetic Susceptibility: This measurement is used to determine the magnetic moment of a complex, which reveals the number of unpaired electrons on the metal ion. istanbul.edu.tr This information is crucial for distinguishing between high-spin and low-spin configurations in complexes of metal ions with d⁴ to d⁷ electron configurations and for corroborating the coordination geometry. libretexts.org For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment of ~2.8-3.2 Bohr Magnetons (B.M.), while a tetrahedral Co(II) complex (d⁷) would be high-spin with three unpaired electrons and a magnetic moment of ~4.3-5.2 B.M. mdpi.com

| Metal Ion (Configuration) | Geometry | Spin State | Unpaired Electrons (n) | Spin-Only Magnetic Moment (µₛₒ) | Typical Experimental Moment (B.M.) |

| Co(II) (d⁷) | Octahedral | High-Spin | 3 | 3.87 | 4.7 - 5.2 |

| Co(II) (d⁷) | Tetrahedral | High-Spin | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) (d⁸) | Octahedral | High-Spin | 2 | 2.83 | 2.8 - 3.2 |

| Ni(II) (d⁸) | Tetrahedral | High-Spin | 2 | 2.83 | 3.5 - 4.0 |

| Cu(II) (d⁹) | Octahedral | High-Spin | 1 | 1.73 | 1.8 - 2.2 |

| Zn(II) (d¹⁰) | Any | - | 0 | 0 | Diamagnetic |

An interactive data table showing typical magnetic properties for common Metal(II) ions.

Homoleptic and Heteroleptic Complex Formation

Supramolecular Assemblies and Coordination Polymers Involving this compound

While the primary coordination occurs through the metal-ligand bond, the acetamide group of this compound plays a crucial role in the secondary organization of the complexes into larger structures. The N-H and C=O functionalities of the amide are excellent hydrogen bond donors and acceptors, respectively.

This capability allows individual metal complex units to self-assemble into extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks through extensive intermolecular hydrogen bonding. rsc.org These ordered structures are known as supramolecular assemblies.

Furthermore, if this compound acts as a bridging ligand, it can form coordination polymers. In such architectures, the ligand systematically links metal centers to create infinite, repeating arrays. mdpi.com The combination of direct coordination bonds and secondary interactions like hydrogen bonding allows for the rational design, or "crystal engineering," of novel materials with specific topologies and potential applications in areas like gas storage or selective sensing. sysrevpharm.org The presence of the amide group makes this compound a particularly attractive building block for creating robust, hydrogen-bonded supramolecular frameworks. rsc.org

Hydrogen-Bonded Networks in this compound Complexes

In complexes involving other ligands alongside this compound, such as those with trigonal molecules and 4,4'-bipyridine, intricate hydrogen-bonding patterns are observed. rsc.org These can include O-H···O and acid···pyridine O-H···N interactions that direct the assembly of complex three-dimensional structures. rsc.org The presence of charge-assisted hydrogen bonds, where the donor and/or acceptor carry ionic charges, can further strengthen these networks. mdpi.com For example, in certain structures, ammonium (B1175870) cations can engage all their N-H bonds in hydrogen bonding with phosphono groups, forming layered networks. mdpi.com Similarly, tris(4-hydroxyphenyl)methane can form two-dimensional square networks through O-H···O hydrogen bonds, which can be further interpenetrated. nih.gov In the presence of 4,4'-bipyridine, these networks can incorporate the bipyridine molecules through O-H···N hydrogen bonds, filling voids within the structure. nih.gov

Design and Synthesis of this compound-Bridged Coordination Polymers

The design and synthesis of coordination polymers bridged by this compound and its derivatives are a significant area of research. These polymers are typically synthesized under solvothermal conditions, where metal salts are reacted with the ligand in various solvents. rsc.org The choice of metal ion, the metal-to-ligand ratio, the solvent system, and the reaction temperature are all critical factors that can influence the final structure of the coordination polymer. mdpi.comub.edu For instance, slight modifications in the synthesis conditions, such as the solvent or the molar ratio of reactants, can lead to the formation of different structural isomers. ub.edu

The synthesis process often involves the self-assembly of metal ions and the this compound ligand, where the coordination preferences of the metal ion and the bridging nature of the ligand guide the formation of the polymeric framework. mdpi.com In some cases, co-ligands are introduced to create mixed-ligand coordination polymers, further expanding the structural diversity. mdpi.com The functionalization of ligands, for example by introducing anthraquinone (B42736) moieties for photosensitizing properties, is a strategy to develop coordination polymers with specific functionalities. rsc.org

Interactive Table: Synthesis of Coordination Polymers

| Metal Salt | Ligand(s) | Solvent(s) | Method | Resulting Complex | Ref |

| Co(OAc)₂·4H₂O | N,N'-bis(3-pyridylmethyl)oxalamide, 4,4'-sulfonyldibenzoic acid | Varied | Solvothermal | Four distinct Co(II) coordination polymers | mdpi.com |

| Lanthanide(III) salts | Tetrabromobenzene-1,4-dicarboxylic acid | Varied | Solvothermal | Four series of lanthanide coordination polymers | rsc.org |

| Cu(II) chloride | Biphenyl-4,4'-dioxydiacetic acid | Water/DMF | Solvothermal | [Co(µ₄-L)(H₂O)₂]n and [Ni(µ-L)(H₂O)₄]n | nih.gov |

| Silver(I) nitrate | 4-benzoyl pyridine, Ammonium thiocyanate | Water/Ethanol | Slow evaporation | [Ag(4BP)(SCN)]n | mdpi.com |

Structural Diversity and Topological Architectures of Coordination Polymers

Coordination polymers based on this compound and related ligands exhibit remarkable structural diversity, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. mdpi.commdpi.comnih.gov The final architecture is a result of the interplay between the coordination geometry of the metal ion, the binding modes of the ligand, and the presence of intermolecular interactions. nih.gov

Different metal ions can lead to the construction of diverse frameworks even with the same set of ligands. mdpi.com For example, a series of lanthanide-based coordination polymers showed structural diversity arising from the effects of anions, solvents, and the varying ionic radii of the lanthanide ions. rsc.org The topology of these networks can be described using simplified nets, such as sql (square lattice), pcu (primitive cubic), and CdS (cadmium sulfide). mdpi.comrsc.orgrsc.org For instance, some cobalt(II) coordination polymers have been found to exhibit a 2D layer structure with a (4, 4) sql topology. mdpi.com In other cases, interpenetration of layers can lead to the formation of a more complex 3D framework. mdpi.com

The flexibility of the ligand and the coordination modes it can adopt also contribute significantly to the structural variety. For example, the biphenyl-4,4'-dioxydiacetate linker has been shown to exhibit different denticity and coordination modes in cobalt(II) and nickel(II) compounds, leading to a 3D network for the cobalt complex and a 1D chain for the nickel complex. nih.gov

Applications of this compound Metal Complexes

The unique structural and electronic properties of metal-4-Pyridineacetamide complexes make them promising candidates for a range of applications.

Catalytic Activity of Metal-4-Pyridineacetamide Complexes

Transition metal complexes, in general, are known for their catalytic activity, which often stems from their ability to exist in multiple oxidation states and to coordinate with and activate substrates. libretexts.org Metal complexes containing pyridine-based ligands, such as terpyridine, have shown catalytic activity in various reactions, including C-C bond formation and hydrofunctionalization. nih.gov

While specific catalytic applications of this compound complexes are an emerging area of research, related coordination polymers have demonstrated catalytic potential. For instance, certain cobalt-based coordination polymers have been shown to be effective catalysts for the Knoevenagel condensation reaction and the selective epoxidation of styrene. rsc.org Schiff base metal complexes have also been shown to catalyze a wide range of reactions, including polymerization, oxidation, and various coupling reactions. researchgate.net The catalytic activity of these complexes is often influenced by the nature of the metal center and the ligand framework. scielo.org.mxmdpi.com

Luminescent Properties of Coordination Complexes

Coordination complexes containing pyridyl ligands are often investigated for their luminescent properties. The emission in these complexes can originate from different electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. researchgate.netmdpi.com

For example, coordination complexes of copper(I) with pyridyl phenoxarsine ligands exhibit phosphorescence in a broad spectral range, with the structural diversity of the Cu₄I₄ cores influencing their photophysical properties. rsc.org Similarly, lanthanide coordination polymers can exhibit luminescence, with the emission often attributed to transitions centered on the organic ligand. mdpi.com The introduction of fluorophores into the ligand structure, such as in a terpyridine-diphenylacetylene hybrid, can lead to highly luminescent metal complexes. rsc.org The luminescent properties of these materials make them potentially useful in applications such as sensors and light-emitting devices.

Computational Chemistry and Theoretical Studies of 4 Pyridineacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for predicting the behavior of molecules, offering highly accurate data on molecular systems. nih.gov These methods can elucidate reaction mechanisms and pathways, including the energies of transition states and equilibria. nih.gov

Density Functional Theory (DFT) is a primary computational method for investigating the electronic and nuclear structures of many-body systems, valued for its balance between computational cost and accuracy. uni-muenchen.de A fundamental application of DFT in computational chemistry is geometry optimization, a process that systematically alters the positions of atoms to find the most stable structure corresponding to the lowest possible ground state energy. nih.gov This optimization is an iterative process; it begins with an initial set of coordinates, calculates the energy and forces (gradients) on the atoms, and then uses an algorithm to predict a new set of coordinates that move the structure toward an energy minimum. nih.govfaccts.de The process is repeated until convergence criteria are met, typically indicated by a message such as "HURRAY" in the output file, signifying a fully converged optimization. faccts.de

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8N2O | nih.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

| Exact Mass | 136.063662883 Da | nih.gov |

| Topological Polar Surface Area | 56 Ų | nih.gov |

| Complexity | 119 | nih.gov |

| XLogP3 | -0.7 | nih.gov |

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgirjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comwuxibiology.com

A computational study on vanillin-4-pyridine acetamide (B32628) (V4PR), a structurally related derivative, provides insights into the electronic properties that can be extrapolated to 4-Pyridineacetamide. researchgate.netdntb.gov.ua The study calculated FMO energies using DFT at the B3LYP/6-31G level. researchgate.netdntb.gov.ua The HOMO is primarily located over the vanillin (B372448) ring, while the LUMO is distributed over the pyridine (B92270) ring, indicating the sites for nucleophilic and electrophilic attacks, respectively. researchgate.netdntb.gov.ua

| Parameter | Energy (eV) for V4PR |

|---|---|

| E(HOMO) | -8.914 |

| E(LUMO) | -1.572 |

| Energy Gap (ΔE) | 7.342 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing a molecule's charge distribution three-dimensionally and predicting its reactive behavior. uni-muenchen.deresearchgate.net An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to denote different charge regions. researchgate.netdntb.gov.ua Typically, red and orange areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green regions are generally neutral. researchgate.net MEP analysis is instrumental in understanding non-covalent interactions and recognizing sites for molecular interactions. researchgate.netmdpi.com

In the computational analysis of the related compound vanillin-4-pyridine acetamide (V4PR), an MEP map was generated to identify its reactive sites. researchgate.netdntb.gov.ua The map revealed that the most negative potential (red region) is concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine ring. researchgate.netdntb.gov.ua These sites are identified as the primary locations for electrophilic attack. researchgate.netdntb.gov.ua Conversely, the hydrogen atoms of the amide group exhibit a positive potential (blue region), making them favorable sites for nucleophilic interactions. researchgate.netdntb.gov.ua This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological targets. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. wikipedia.org By integrating Newton's laws of motion, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational changes and intermolecular interactions. wikipedia.org This technique is particularly useful for understanding how molecules behave in different environments, such as in various solvents or when bound to a protein. nih.gov

The solvent environment can significantly influence the structure, dynamics, and reactivity of a solute molecule. chemrxiv.org MD simulations can model these effects explicitly by including individual solvent molecules or implicitly using a continuum model. wikipedia.orgnih.gov Explicit solvent simulations provide a more realistic picture by accounting for specific solute-solvent interactions, such as hydrogen bonds. wikipedia.org These simulations can reveal how the solvent affects the conformational flexibility of a molecule and the stability of different conformers. nih.govresearchgate.net

In silico methods like molecular docking and MD simulations are essential tools in drug discovery for predicting how a small molecule (ligand) binds to a protein target. wikipedia.org Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site. wikipedia.orgnih.gov Following docking, MD simulations can be used to assess the stability of the protein-ligand complex and analyze the detailed dynamics of their interaction over time. nih.govnih.gov

A detailed in silico study was performed on vanillin-4-pyridine acetamide (V4PR), a close analog of this compound, to evaluate its binding potential against several key proteins. researchgate.netdntb.gov.ua The study used molecular docking to predict the binding affinity and interaction patterns of V4PR with α-amylase, cyclooxygenases (COX-1 and COX-2), and Bovine Serum Albumin (BSA). researchgate.netdntb.gov.ua The results, summarized in the table below, indicate favorable binding to these targets, primarily through hydrogen bonds and hydrophobic interactions. researchgate.netdntb.gov.ua For instance, V4PR showed a strong binding affinity for BSA, forming hydrogen bonds with key residues like LEU, LYS, and SER. researchgate.netdntb.gov.ua Such studies are critical for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) for V4PR | Interacting Residues |

|---|---|---|

| α-amylase (1HNY) | -6.8 | GLU-233, ASP-197, ASP-300, HIS-299 |

| COX-1 (1PGG) | -7.4 | ARG-120, TYR-355, GLU-524, SER-530 |

| COX-2 (4COX) | -8.7 | ARG-120, TYR-355, GLU-524, SER-530 |

| Bovine Serum Albumin (3V03) | -6.9 | LEU-238, LYS-199, SER-202, LYS-195, ARG-257, ALA-291 |

Simulation of this compound in Various Solvent Environments

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug Discovery Research

In silico ADMET prediction is a critical component of modern drug discovery, employing computational models to forecast the pharmacokinetic and toxicity profiles of chemical compounds. computabio.comuq.edu.au This predictive approach allows researchers to identify promising candidates and flag potential liabilities early in the development process, thereby reducing the time and cost associated with experimental testing. computabio.comnih.gov

The pharmacokinetic properties of a compound dictate its absorption, distribution throughout the body, metabolism into other substances, and eventual excretion. Computational tools are frequently used to predict these characteristics. A study on vanillin acetamides, including the structurally related vanillin-4-pyridine acetamide (V4PR), utilized the SwissADME webserver to evaluate its drug-likeness and pharmacokinetic profile. researchgate.netdntb.gov.ua Such analyses predict factors like gastrointestinal absorption, permeability across the blood-brain barrier (BBB), and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netdntb.gov.ua The results for V4PR indicate favorable properties for a potential drug candidate.

Table 1: Predicted Pharmacokinetic Properties of Vanillin-4-pyridine acetamide (V4PR)

This table is interactive. Click on the headers to sort.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Lipinski's Rule of Five | Pass (0 violations) | Compound has drug-like physicochemical properties. |

Data sourced from a study on vanillin acetamides, which performed ADMET analysis using the SwissADME webserver. researchgate.netdntb.gov.ua

Computational toxicology is a field that assesses the potential for chemical substances to cause adverse effects. mdpi.com Web-based platforms like ProTox-II are used to predict various toxicity endpoints for compounds based on their chemical structure. researchgate.nettjnpr.org This includes predicting the median lethal dose (LD50), toxicity class, and potential for organ-specific toxicity, such as hepatotoxicity (liver toxicity) and carcinogenicity. researchgate.netdntb.gov.ua For vanillin-4-pyridine acetamide (V4PR), in silico toxicity studies were performed to assess its safety profile. researchgate.netdntb.gov.ua The predictions suggested a moderate toxicity classification. researchgate.net

Table 2: Predicted Toxicity Profile of Vanillin-4-pyridine acetamide (V4PR)

This table is interactive. Click on the headers to sort.

| Toxicity Endpoint | Predicted Value/Result | Confidence Score |

|---|---|---|

| LD50 (rat, acute oral) | 500 mg/kg | 71% |

| Toxicity Class | 4 | 71% |

| Hepatotoxicity | Inactive | 78% |

| Carcinogenicity | Inactive | 73% |

| Immunotoxicity | Active | 60% |

| Mutagenicity | Inactive | 76% |

| Cytotoxicity | Active | 66% |

Data sourced from a study on vanillin acetamides, which performed toxicity analysis using the ProTox-II webserver. researchgate.netdntb.gov.ua

Pharmacokinetic Profiling of this compound Analogues

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org Computational methods are a cornerstone of SAR, enabling chemists to design new molecules with enhanced potency or reduced toxicity based on an understanding of how structural modifications affect a compound's properties. gardp.orgnih.gov

Computational SAR analyses often involve calculating molecular descriptors and examining electrostatic potential maps to understand how a molecule might interact with a biological target. nih.gov Studies on various pyridine derivatives have shown that the presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance biological activities. nih.gov Conversely, the addition of bulky groups may lead to lower activity. nih.gov

In the context of this compound analogues like V4PR, research has correlated its structural and electronic properties with its observed biological activities. researchgate.netdntb.gov.ua The computational analysis, which includes methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular docking, revealed that the specific arrangement of atoms and distribution of electrons in the V4PR molecule play a significant role in its biological function. researchgate.netdntb.gov.uaresearchgate.net This type of analysis is fundamental to rationally designing more effective compounds in the future. mdpi.com

Biological Activity and Mechanistic Investigations of 4 Pyridineacetamide

Antimicrobial Activity of 4-Pyridineacetamide Derivatives

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including various bacterial and fungal strains.

The antibacterial potential of this compound derivatives has been assessed against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-(5-substituted)-1,3,4-oxadiazole-2-yl)-H-imidazo[1,2,α]pyridine analogues, which incorporate a pyridine (B92270) moiety, were synthesized and evaluated for their antibacterial effects. One compound from this series exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 60µg/ml, which is comparable to the standard drug ciprofloxacin (B1669076) (MIC=50µg/ml). researchgate.net

Similarly, N-alkylated pyridine-based organic salts have been investigated for their antibacterial properties. One such salt demonstrated the best activity against S. aureus and E. coli at a concentration of 100 μg/mL. nih.gov Another study on imidazo[4,5-b]pyridine derivatives showed that Gram-positive bacteria, such as Bacillus cereus, were more susceptible to these compounds than Gram-negative bacteria like E. coli. mdpi.com

Furthermore, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide, a pyridine derivative, have shown high antibacterial activity against S. aureus and P. aeruginosa with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Calix nih.govpyrrole derivatives have also shown promise, with one derivative exhibiting a high inhibition zone of up to 19.5 mm against Staphylococcus aureus. ekb.eg

Below is an interactive data table summarizing the antibacterial activity of various this compound derivatives:

| Derivative Class | Bacterial Strain | Activity | Reference |

| 2-(5-substituted)-1,3,4-oxadiazole-2-yl)-H-imidazo[1,2,α]pyridine | S. aureus, E. coli, P. aeruginosa | MIC = 60µg/ml | researchgate.net |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Active at 100 μg/mL | nih.gov |

| Imidazo[4,5-b]pyridine | B. cereus | More sensitive than E. coli | mdpi.com |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | S. aureus, P. aeruginosa | MIC = 6.25–12.5 μg/mL | nih.gov |

| Calix nih.govpyrrole | S. aureus | Inhibition zone up to 19.5 mm | ekb.eg |

| 1H-pyrazolopyrid-2-one | S. aureus | Higher activity than Ampicillin | acs.org |

The antifungal properties of this compound derivatives have been primarily evaluated against Candida albicans, a common fungal pathogen. Diquaternary salts of 4,4'-bipyridinium have demonstrated noteworthy antifungal activity. nih.gov Additionally, a quantitative structure-activity relationship (QSAR) study on a large series of pyridine derivatives has been conducted to predict their antifungal activity against C. albicans, indicating a structured approach to optimizing these compounds. nih.gov

Several studies have reported the efficacy of various pyridine-containing scaffolds against C. albicans. For example, certain nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to the standard drug fluconazole. nih.gov Similarly, some 1,2,4-triazole (B32235) derivatives have exhibited significant antifungal activity, with MIC values ranging from less than 0.008 μg/mL to 1 μg/mL. ekb.eg Furthermore, pyridoxal (B1214274) and salicylaldehyde (B1680747) derivatives have also been identified as having notable antifungal potential against opportunistic yeast pathogens like C. albicans. mdpi.com

One study highlighted a fused dihydrobenzoxepine-pyridine scaffold, with one compound exhibiting a lower MIC against C. auris and C. neoformans compared to fluconazole. mdpi.com Another investigation into 5-aminoimidazole-4-carbohydrazonamide derivatives, which contain an imidazole (B134444) ring that can be considered a bioisostere of pyridine, found fungicidal effects against C. krusei and fungistatic effects against C. albicans. mdpi.com

The following is an interactive data table of the antifungal activity of this compound derivatives:

| Derivative Class | Fungal Strain | Activity | Reference |

| Diquaternary salts of 4,4'-bipyridinium | C. albicans | Remarkable antifungal activity | nih.gov |

| Nicotinic acid benzylidene hydrazide | C. albicans | Comparable to fluconazole | nih.gov |

| 1,2,4-Triazole derivatives | C. albicans | MIC < 0.008 to 1 μg/mL | ekb.eg |

| Fused dihydrobenzoxepine-pyridine | C. auris, C. neoformans | Lower MIC than fluconazole | mdpi.com |

| 5-Aminoimidazole-4-carbohydrazonamide | C. krusei, C. albicans | Fungicidal and fungistatic effects | mdpi.com |

The mechanisms by which this compound derivatives exert their antimicrobial effects are multifaceted and are a key area of ongoing research. Generally, antimicrobial agents can act through various mechanisms, including the disruption of microbial membranes or interference with essential intracellular processes. frontiersin.orgnih.gov For some natural compounds, the proposed mechanism involves inhibiting key enzymes like penicillin-binding protein 2a in MRSA or having a DNA-intercalating effect. mdpi.com

Strategies to combat the growing issue of antimicrobial resistance are crucial. nih.govfrontiersin.org One major mechanism of resistance is the modification of antibiotic binding sites on their targets within bacterial cells. mdpi.com To overcome this, several strategies are being explored, including the development of new drugs and combination therapies. nih.govfrontiersin.org For instance, combining a β-lactam antibiotic with a β-lactamase inhibitor can restore the efficacy of the antibiotic. mdpi.com Another approach involves the development of efflux pump inhibitors (EPIs), which can prevent bacteria from expelling antibiotics. nih.gov The development of new drugs that target non-essential pathways in bacteria is also a promising strategy to circumvent existing resistance mechanisms. nih.gov

Antifungal Activity Assessment (e.g., C. albicans)

Anticancer Potential of this compound Analogues

Analogues of this compound have emerged as a promising class of compounds in the field of oncology, with studies demonstrating their cytotoxic effects against various cancer cell lines and their ability to induce programmed cell death.

A significant body of research has focused on the in vitro cytotoxic effects of this compound analogues against a diverse panel of human cancer cell lines. For example, a series of styrylimidazo[1,2-a]pyridine derivatives were synthesized and evaluated against breast cancer cell lines, with most compounds exhibiting more potent cytotoxicity than the standard drug etoposide. researchgate.net One compound, in particular, showed high activity against three breast cancer cell lines (MDA-MB-231, MCF-7, and T-47D) with IC50 values of 12.12 ± 0.54 µM, 9.59 ± 0.7 µM, and 10.10 ± 0.4 µM, respectively. researchgate.net

Other studies have also highlighted the anticancer potential of related heterocyclic compounds. For instance, certain 4-thiazolidinone (B1220212) derivatives containing a quinoline (B57606) nucleus, a bioisostere of pyridine, demonstrated moderate to high activity against glioblastoma (SF-295), leukemia (HL-60), and prostate cancer (PC-3) cell lines. rsc.org One of these compounds was particularly effective against the HL-60 cell line with an IC50 value of 2.41 μM. rsc.org

Furthermore, plastoquinone (B1678516) analogues have been investigated for their antiproliferative activity. One such analogue, AQ-12, exhibited notable cytotoxicity toward HCT-116 colorectal cancer cells (IC50 = 5.11 ± 2.14 μM) and MCF-7 breast cancer cells (IC50 = 6.06 ± 3.09 μM), which was more potent than the standard drug cisplatin (B142131) in these cell lines. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been evaluated, with one compound showing a strong antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com

Below is an interactive data table summarizing the in vitro cytotoxicity of various this compound analogues:

| Analogue Class | Cancer Cell Line | IC50 Value | Reference |

| Styrylimidazo[1,2-a]pyridine | MCF-7 | 9.59 ± 0.7 µM | researchgate.net |

| 4-Thiazolidinone (quinoline hybrid) | HL-60 | 2.41 μM | rsc.org |

| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 μM | nih.gov |

| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |

| Thieno[2,3-d]pyrimidine | MCF-7 | 4.3 ± 0.11 µg/mL | mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) | MDA-MB-231, SKOV3, A549 | Potent activity | mdpi.com |

Beyond their cytotoxic effects, this compound analogues have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are key mechanisms for their anticancer activity. For instance, the most cytotoxic styrylimidazo[1,2-a]pyridine derivatives were confirmed to induce apoptosis. researchgate.net

Similarly, a natural chalcone, 4-hydroxyderricin (B1235420) (4-HD), was found to induce significant cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells. mdpi.com The study suggested that 4-HD exerts its effects by modulating the PI3K/AKT/mTOR signaling pathway. mdpi.com Quercetin, a flavonoid, has also been shown to inhibit the growth of MCF-7 breast cancer cells by inducing a transient M phase accumulation followed by G2 arrest and by inducing apoptosis. nih.govwaocp.org